1-benzyl-1H-imidazole-2-thiol
Overview
Description
1-Benzyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the nitrogen atom and a thiol group at the second carbon. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic chemistry, and industrial processes.
Biochemical Analysis
Biochemical Properties
1-benzyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The sulfur atom in this compound can form bonds with metal ions, making it a potential ligand in metalloprotein interactions. Additionally, its imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, influencing protein structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial in cell signaling pathways. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can interact with transcription factors, influencing gene expression by altering their binding to DNA. These interactions can lead to changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular functions, such as sustained enzyme inhibition or prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases. Understanding these dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations. Additionally, this compound can affect the activity of enzymes in oxidative stress pathways, altering the balance of reactive oxygen species and antioxidant defenses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s interactions with binding proteins can influence its localization and accumulation within cells. For instance, binding to cytoplasmic proteins can retain this compound in the cytoplasm, while interactions with nuclear proteins can facilitate its transport to the nucleus .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, modifications such as phosphorylation can alter its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of 1,2-diketones with ammonium acetate and aldehydes using various catalysts under green chemistry conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclo-condensation reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and environmentally friendly solvents to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-Benzyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, affecting various signaling pathways .
Comparison with Similar Compounds
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Similar structure but with an aryl group instead of a thiol group.
2-Mercaptoimidazole: Contains a thiol group but lacks the benzyl substitution.
1-Phenylimidazole: Features a phenyl group instead of a benzyl group.
Uniqueness: 1-Benzyl-1H-imidazole-2-thiol is unique due to the presence of both a benzyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-benzyl-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFYLGZVCPZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349892 | |
Record name | 1-benzyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828185 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23269-10-5 | |
Record name | 1-benzyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-2-mercaptoimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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